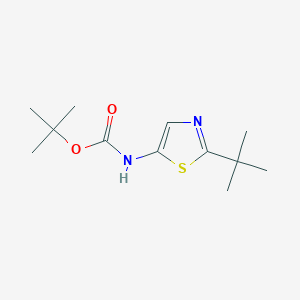![molecular formula C7HF3INS B13132755 4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
4,5,7-Trifluoro-2-iodobenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,7-Trifluoro-2-iodobenzo[d]thiazole is a heterocyclic organic compound characterized by the presence of fluorine and iodine atoms on a benzothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trifluoro-2-iodobenzo[d]thiazole typically involves the introduction of fluorine and iodine atoms onto a benzothiazole scaffold. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzothiazole derivative.
Iodination: The iodination step often involves the use of iodine or iodine monochloride (ICl) in the presence of a catalyst like copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,7-Trifluoro-2-iodobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Applications De Recherche Scientifique
4,5,7-Trifluoro-2-iodobenzo[d]thiazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It acts as a versatile intermediate in the synthesis of complex organic molecules, facilitating the construction of various functionalized compounds.
Mécanisme D'action
The mechanism of action of 4,5,7-Trifluoro-2-iodobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances its reactivity and binding affinity to biological targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,7-Trifluorobenzo[d]thiazole: Lacks the iodine atom, which affects its reactivity and applications.
2-Iodobenzo[d]thiazole: Does not have fluorine atoms, resulting in different chemical properties and uses.
4,5-Difluoro-2-iodobenzo[d]thiazole: Similar but with one less fluorine atom, impacting its chemical behavior.
Uniqueness
4,5,7-Trifluoro-2-iodobenzo[d]thiazole is unique due to the combination of fluorine and iodine atoms on the benzothiazole ring. This specific arrangement imparts distinct chemical properties, making it valuable for specialized applications in various fields of research.
Propriétés
Formule moléculaire |
C7HF3INS |
|---|---|
Poids moléculaire |
315.06 g/mol |
Nom IUPAC |
4,5,7-trifluoro-2-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7HF3INS/c8-2-1-3(9)6-5(4(2)10)12-7(11)13-6/h1H |
Clé InChI |
NFCGUHSFUXAHOW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C2C(=C1F)SC(=N2)I)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester](/img/structure/B13132700.png)











